AZD9496

描述

AZD-9496 is under investigation in clinical trial NCT02248090 (AZD9496 First Time in Patients Ascending Dose Study).

Selective Estrogen Receptor Degrader this compound is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon administration, SERD this compound binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.

科学研究应用

AZD9496:科学研究中的应用

乳腺癌治疗: this compound作为乳腺癌治疗方法展现出前景,尤其是在癌细胞雌激素受体阳性(ER+)的病例中。 它被发现对内分泌敏感和耐药模型均有效,包括长期雌激素剥夺(LTED)模型和ESR1突变患者来源的异种移植(PDX)模型中的肿瘤消退 .

口服药代动力学性质: 该化合物具有良好的口服药代动力学性质,这导致了显着的肿瘤疗效。 这意味着它可以口服给药,并被身体很好地吸收,使其成为患者的便捷选择 .

抑制ESR1突变受体: this compound是一种有效的ESR1突变受体抑制剂,后者是乳腺癌治疗中对其他形式的激素疗法产生耐药的常见原因。 通过抑制这些受体,this compound可以驱动肿瘤生长抑制体内 .

联合治疗: 研究还探索了将this compound与其他药物(如帕博西利)联合使用以提高治疗效果的方法。 这种联合治疗方法可能会为乳腺癌提供新的治疗策略 .

雌激素受体调节: 预计该化合物通过增强的ER通路调节,产生改善的生物利用度和临床益处。 这意味着它有可能通过更有效地靶向驱动癌症生长的途径,提供超越现有治疗方法的益处 .

作用机制

Target of Action

AZD9496 is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα) . ERα is a key therapeutic target in ER-positive breast cancer, with over 70% of breast cancers expressing ERα . This compound is a potent and selective antagonist and downregulator of ERα .

Mode of Action

This compound acts as a selective estrogen receptor degrader (SERD) . It binds to ERα, antagonizes it, and promotes its degradation . This leads to a decrease in ERα protein levels, demonstrating potent antagonist activity . This compound is also a potent inhibitor of ESR1-mutant receptors .

Biochemical Pathways

This compound affects the estrogen receptor pathway. By degrading ERα, it inhibits ER-driven cancers more effectively than current endocrine therapies . It modulates ER-regulated gene expression and induces complete ER antagonism . When combined with PI3K pathway and CDK4/6 inhibitors, this compound can lead to further growth-inhibitory effects .

Pharmacokinetics

This compound is orally bioavailable . The exposure of this compound increases in reasonable proportion to increasing dose up to 400mg. At 600mg, a more than dose-proportional increase in exposure was observed . Steady-state exposure of this compound is reached after 5 days of treatment .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of estrogen and the mutation status of the PI3K pathway . The effectiveness of this compound is observed independently of the PI3K pathway mutation status . The presence of estrogen can affect the degree of ER degradation and the resulting antitumor activity .

生化分析

Biochemical Properties

AZD9496 interacts with the estrogen receptor alpha (ERα), a key therapeutic target in ER-positive breast cancer . It acts as an antagonist, blocking the activity of ERα, and as a downregulator, reducing the levels of ERα . This dual action results in the inhibition of cell growth in estrogen-dependent and estrogen-independent models .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of ER-positive and ESR1-mutant breast tumors in preclinical models . It also reduces the expression of progesterone receptor (PR) protein levels in a dose-dependent manner, demonstrating potent antagonist activity . Furthermore, it has been shown to have growth-inhibitory effects when combined with PI3K pathway and CDK4/6 inhibitors .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and downregulating ERα . It is a potent inhibitor of ESR1-mutant receptors and can drive tumor growth inhibition in a patient-derived ESR1 mutant in vivo model . It is anticipated to yield improved bioavailability and clinical benefit through enhanced ER pathway modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant tumor growth inhibition as low as 0.5 mg/kg dose in the estrogen-dependent MCF-7 xenograft model . This effect was accompanied by a dose-dependent decrease in PR protein levels . Tumor regressions were also seen in a long-term estrogen-deprived breast model, where significant downregulation of ERα protein was observed .

Dosage Effects in Animal Models

In animal models, this compound demonstrated greater tumor growth inhibition than fulvestrant . Significant tumor growth inhibition was observed as low as 0.5 mg/kg dose in the estrogen-dependent MCF-7 xenograft model . The effects of this compound and fulvestrant were comparable in other endocrine-sensitive and -resistant breast cancer models .

Metabolic Pathways

Given its role as an ERα antagonist and downregulator, it is likely to be involved in pathways related to estrogen signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed throughout the body.

Subcellular Localization

Given its role as an ERα antagonist and downregulator, it is likely to be found in the nucleus where ERα typically resides .

属性

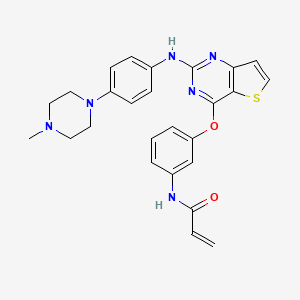

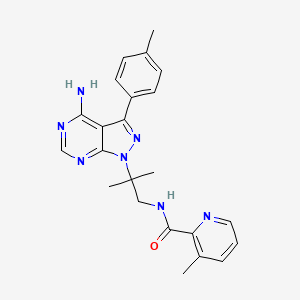

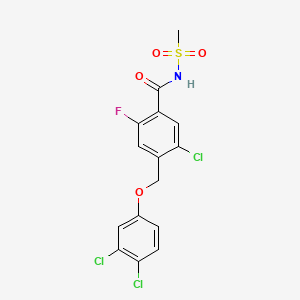

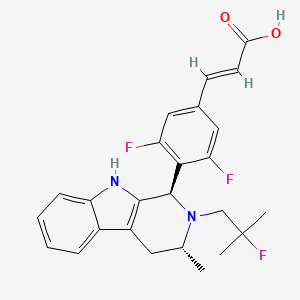

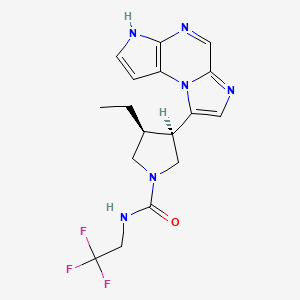

IUPAC Name |

(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBDRVGWBHBJNR-BBNFHIFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639042-08-2 | |

| Record name | AZD-9496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639042082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-9496 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-9496 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9P7LN909 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)